4-Thiazolidinone, 2-(4-chlorophenyl)-3-hydroxy-
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Overview
Description
4-Thiazolidinone, 2-(4-chlorophenyl)-3-hydroxy- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are five-membered rings containing sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 2-(4-chlorophenyl)-3-hydroxy- typically involves the reaction of 4-chlorobenzaldehyde with thiourea and chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazolidinone ring .
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles to enhance yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions have been employed to improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 2-(4-chlorophenyl)-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted thiazolidinones .
Scientific Research Applications
4-Thiazolidinone, 2-(4-chlorophenyl)-3-hydroxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable tool in biological research.
Medicine: It has shown potential as an anticancer, anti-inflammatory, and antidiabetic agent.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 2-(4-chlorophenyl)-3-hydroxy- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in cell proliferation, leading to its anticancer effects. It also modulates inflammatory pathways, contributing to its anti-inflammatory properties. Additionally, it can interact with microbial cell membranes, leading to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinone derivatives such as:
- 4-Thiazolidinone, 2-(4-methylphenyl)-3-hydroxy-
- 4-Thiazolidinone, 2-(4-bromophenyl)-3-hydroxy-
- 4-Thiazolidinone, 2-(4-fluorophenyl)-3-hydroxy-
Uniqueness
What sets 4-Thiazolidinone, 2-(4-chlorophenyl)-3-hydroxy- apart from its analogs is its enhanced biological activity, particularly its potent antimicrobial and anticancer properties. The presence of the 4-chlorophenyl group contributes to its unique pharmacological profile .
Properties
CAS No. |
98590-85-3 |
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Molecular Formula |
C9H8ClNO2S |
Molecular Weight |
229.68 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-hydroxy-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H8ClNO2S/c10-7-3-1-6(2-4-7)9-11(13)8(12)5-14-9/h1-4,9,13H,5H2 |
InChI Key |
LKGMTHYIEKVPFB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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